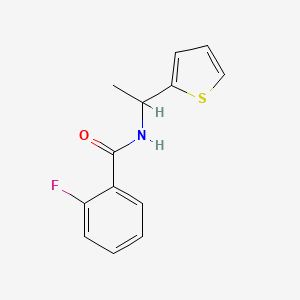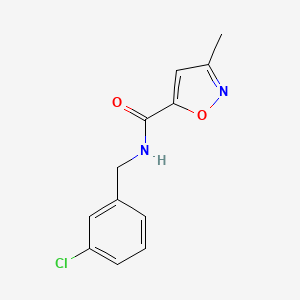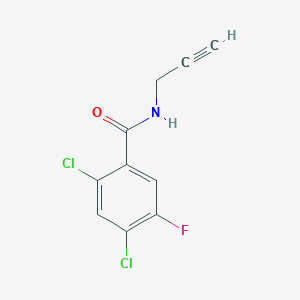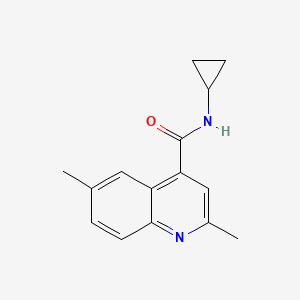![molecular formula C15H18N2O2 B7466039 3'-Ethylspiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7466039.png)
3'-Ethylspiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-Ethylspiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione, commonly known as ETI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. ETI is a spirocyclic compound that has a unique structure and has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of ETI is not fully understood. However, several studies have suggested that ETI induces apoptosis in cancer cells by activating the caspase-dependent pathway. ETI has also been found to inhibit the replication of HIV-1 by inhibiting the reverse transcriptase enzyme. Additionally, ETI has been found to inhibit the activity of bacterial enzymes, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
ETI has been found to exhibit various biochemical and physiological effects. ETI has been found to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth. ETI has also been found to inhibit the replication of HIV-1 and hepatitis C virus, leading to the inhibition of viral replication. Additionally, ETI has been found to exhibit antibacterial activity against gram-positive bacteria, leading to the inhibition of bacterial growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ETI in lab experiments is its unique structure, which allows it to exhibit various biological activities. Additionally, ETI is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using ETI in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for research on ETI. One direction is to investigate the mechanism of action of ETI in more detail, which may provide insights into its potential use in cancer therapy and antiviral therapy. Another direction is to investigate the potential use of ETI in combination therapy with other anticancer or antiviral drugs. Additionally, future research could focus on the development of ETI derivatives with improved biological activity and reduced toxicity.
Métodos De Síntesis
The synthesis of ETI involves a multi-step process that starts with the reaction of 2-bromo-1-phenylethanone with ethyl acetoacetate in the presence of sodium ethoxide to form the intermediate compound 3-phenyl-1-(ethoxycarbonyl)propen-1-one. This intermediate compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the spirocyclic compound ETI.
Aplicaciones Científicas De Investigación
ETI has been found to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties. Several studies have shown that ETI can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. ETI has also been found to inhibit the replication of HIV-1 and hepatitis C virus, making it a potential candidate for antiviral therapy. Additionally, ETI has been found to exhibit antibacterial activity against gram-positive bacteria, including Staphylococcus aureus.
Propiedades
IUPAC Name |
3'-ethylspiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-17-13(18)15(16-14(17)19)10-6-5-8-11-7-3-4-9-12(11)15/h3-4,7,9H,2,5-6,8,10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQQWXPNEOICGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCCCC3=CC=CC=C32)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Ethylspiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7465972.png)
![5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B7465976.png)

![4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7465984.png)
![N-[3-(benzylmethylamino)propyl]-3-chlorobenzamide](/img/structure/B7466000.png)
![2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B7466006.png)

![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466016.png)

![2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B7466035.png)
![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7466036.png)
![N-(4-hydroxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7466050.png)
![N-cyclohexyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7466054.png)